SPDB, also known as ADC-L-048, is a bifunctional linker used primarily in the field of antibody-drug conjugates (ADCs) [, ]. ADCs are a class of biopharmaceutical drugs that combine a monoclonal antibody with a cytotoxic payload. The antibody component targets specific cancer cells, while the cytotoxic payload delivers a cell-killing agent [].
SPDB functions as a crucial bridge between the antibody and the cytotoxic drug in ADCs. It has two key functional groups:
The use of SPDB offers several advantages in ADC development:
N-Succinimidyl 4-(2-pyridyldithio)butanoate, commonly referred to as SPDB, is a chemical compound utilized primarily in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). It features a unique structure that includes a succinimidyl ester and a pyridyldithio moiety, which allows for selective conjugation to biomolecules. The molecular formula of SPDB is C13H14N2O4S2, with a molecular weight of approximately 306.39 g/mol .
SPDB is characterized by its ability to form stable thioether bonds upon reaction with thiol-containing compounds, making it an effective linker in various biochemical applications. Its design facilitates the release of the drug payload in the presence of glutathione, a common reducing agent found in cells, thus enhancing the specificity and efficacy of ADCs .
SPDB does not have a direct mechanism of action itself. However, it plays a critical role in the mechanism of action of ADCs. After the ADC is delivered to the target cancer cells via the antibody, the linker can be cleaved under specific conditions, releasing the cytotoxic drug in the vicinity of the tumor cells []. This targeted delivery of the drug enhances its potency and reduces side effects on healthy tissues.
SPDB exhibits significant biological activity due to its role as a linker in ADCs. The biological activity is largely dependent on the drug component attached via SPDB. When used in ADC formulations, it allows for targeted delivery of cytotoxic agents directly to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy .
Furthermore, studies have shown that compounds linked through SPDB can effectively induce apoptosis in targeted cancer cells while sparing normal tissues, highlighting its potential for use in cancer therapeutics .
The synthesis of SPDB typically involves several steps:
SPDB has several notable applications:
Interaction studies involving SPDB focus on its reactivity with various thiol-containing biomolecules. These studies are crucial for understanding how effectively SPDB can be used in bioconjugation processes. Key findings include:
SPDB shares structural and functional similarities with several other compounds used in bioconjugation and drug delivery systems. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-Succinimidyl 3-(2-pyridyldithio)propionate | Similar pyridyldithio moiety | Shorter linker length may affect drug release rates |
| Maleimide-based linkers | Contains maleimide group for thiol conjugation | Typically more stable but less selective than SPDB |
| Sulfo-SPDB | Sulfonated version of SPDB | Increased solubility in aqueous environments |
SPDB's unique feature lies in its glutathione-cleavable mechanism which allows for targeted drug release specifically within tumor microenvironments where glutathione levels are elevated . This specificity enhances its utility over other linkers that may not offer such controlled release profiles.
N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) represents a heterobifunctional crosslinking reagent characterized by a unique molecular architecture that enables selective bioconjugation applications [1] [2]. The compound possesses a molecular formula of C₁₃H₁₄N₂O₄S₂ and a molecular weight of 326.39 daltons [2] [3] [4]. The Chemical Abstracts Service (CAS) registry number for SPDB is 115088-06-7, providing unambiguous identification in chemical databases [4] [5] [6].
The molecular structure of SPDB consists of three distinct functional domains connected through covalent bonds, each contributing specific reactivity characteristics essential for its role as a crosslinking agent [1] [7]. The compound exhibits a linear architecture where the succinimidyl ester and pyridyldithiol groups are separated by a flexible aliphatic spacer chain [2] [7].
The succinimidyl ester moiety constitutes the amine-reactive terminus of SPDB, featuring a 2,5-dioxopyrrolidin-1-yl ester structure [3] [4]. This functional group demonstrates high selectivity toward primary amino groups under near-physiological conditions, typically exhibiting optimal reactivity in buffered aqueous solutions with pH values ranging from 7.0 to 9.0 [8]. The succinimidyl ester undergoes nucleophilic substitution reactions with amino groups, forming stable amide bonds while releasing N-hydroxysuccinimide as a leaving group [8].
The reactivity of the succinimidyl ester group is governed by the electron-withdrawing nature of the adjacent carbonyl groups, which activate the ester toward nucleophilic attack [8]. Under aqueous conditions, this functional group competes between aminolysis and hydrolysis reactions, with the relative rates depending on pH, temperature, and the concentration of nucleophilic species present in solution [8].
The pyridyldithiol functional group represents the reducible component of SPDB, containing a disulfide bond between the aliphatic spacer chain and a pyridine ring [1] [9] [10]. This structural element is designated as 2-pyridinyldithio- in systematic nomenclature [4] [5]. The disulfide bond within this group exhibits susceptibility to cleavage under reducing conditions, particularly in the presence of thiol-containing compounds such as dithiothreitol, tris(2-carboxyethyl)phosphine, or glutathione [9] [10] [11].
The cleavage mechanism proceeds through thiol-disulfide exchange reactions, where nucleophilic attack by thiolate ions results in the formation of mixed disulfide intermediates [10] [12]. Upon cleavage, pyridine-2-thione is released as a detectable byproduct, which absorbs maximally at 343 nanometers and provides a convenient method for monitoring reaction progress [9] [10].
The reduction sensitivity of the pyridyldithiol group enables controlled release applications, as the disulfide bond remains stable under oxidizing conditions but undergoes facile cleavage in reducing environments [1] [9]. This property is particularly valuable in biological systems where intracellular reducing conditions differ significantly from extracellular oxidizing environments [13] [12].
The spacer arm of SPDB consists of a four-carbon aliphatic chain connecting the succinimidyl ester and pyridyldithiol functional groups [1] [3] [7]. This butyl chain spacer possesses the structural formula -(CH₂)₃-CH₂-, providing a flexible linkage that allows conformational freedom between the reactive termini [7]. The spacer arm length contributes to the overall molecular dimensions and influences the accessibility of both functional groups during bioconjugation reactions.
The aliphatic nature of the spacer chain imparts hydrophobic characteristics to the molecule, affecting solubility properties and potential for aggregation in aqueous environments [1]. The four-carbon chain length provides sufficient flexibility to accommodate steric constraints while maintaining reasonable proximity between conjugated species [14] [15].
Comparison with related crosslinking reagents reveals the structural significance of spacer arm length. SPDP, containing a three-carbon spacer arm with a length of 6.8 Ångströms, demonstrates similar reactivity patterns but with different spatial constraints [14] [16] [15]. The additional carbon in SPDB's spacer arm provides increased flexibility and may influence the stability and accessibility of conjugated products.
SPDB exhibits limited aqueous solubility, requiring organic solvents for effective dissolution and handling [2] [16] [5] [6]. The compound demonstrates complete insolubility in pure water, necessitating the use of polar aprotic solvents for stock solution preparation [2] [5]. Dimethyl sulfoxide (DMSO) serves as the preferred solvent, supporting concentrations up to 10 millimolar (equivalent to 100 milligrams per milliliter or 306.38 millimolar) [2] [5]. Ethanol provides comparable solubility, accommodating concentrations of 100 milligrams per milliliter [2]. N,N-Dimethylformamide (DMF) also demonstrates compatibility with SPDB dissolution [6] [17].
The storage stability of SPDB requires careful attention to environmental conditions. The compound exhibits optimal stability when maintained at -20°C under desiccated conditions with protection from moisture [2] [5] [6] [17]. Under these storage conditions, SPDB demonstrates extended shelf life with minimal degradation. The physical form consists of an off-white to white solid powder, which facilitates handling and weighing operations [6] [17].
The hydrolytic stability of succinimidyl ester groups represents a critical consideration for SPDB applications. Research on related N-hydroxysuccinimide ester compounds demonstrates that hydrolysis rates increase significantly with elevated pH and temperature [8]. Under physiological conditions (pH 7.4, 37°C), succinimidyl esters undergo competitive hydrolysis and aminolysis reactions, with hydrolysis rate constants typically exceeding aminolysis rates by several orders of magnitude in the absence of high amine concentrations [8].
Kinetic studies of succinimidyl ester hydrolysis reveal pseudo-first-order behavior under aqueous conditions with excess water [8]. The hydrolysis mechanism proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon, resulting in ester bond cleavage and formation of the corresponding carboxylic acid plus N-hydroxysuccinimide [8]. Temperature dependence follows Arrhenius kinetics, with rate constants approximately doubling for each 10°C increase in temperature within the physiological range.
The disulfide bond component of SPDB demonstrates distinct stability characteristics compared to the succinimidyl ester group. Disulfide bonds exhibit remarkable stability under oxidizing conditions and neutral to basic pH environments [13] [12]. However, they undergo rapid cleavage in the presence of reducing agents through thiol-disulfide exchange mechanisms [12] [11]. The reduction kinetics depend on the concentration and nature of the reducing agent, pH, and temperature [11] [18].
The structural relationship between SPDB and related crosslinking reagents provides insight into design principles governing heterobifunctional linker performance [9] [14] [16] [15]. N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) represents the most closely related compound, differing primarily in spacer arm length [9] [14] [16]. SPDP possesses a molecular weight of 312.36 daltons and contains a three-carbon spacer arm measuring 6.8 Ångströms in length [14] [16] [15].
The chemical reactivity patterns of SPDB and SPDP demonstrate remarkable similarity, with both compounds exhibiting identical functional group chemistries [9] [14] [16]. The succinimidyl ester groups of both reagents react with primary amines under identical conditions, forming stable amide linkages [14] [16]. Similarly, the pyridyldithiol groups undergo thiol-disulfide exchange reactions with comparable kinetics and mechanisms [9] [10] [14].
Solubility characteristics of SPDB and SPDP exhibit parallel behavior, with both compounds demonstrating water insolubility and requiring organic solvents for dissolution [14] [16] [15]. The storage requirements remain identical, necessitating low-temperature conditions with moisture protection [14] [16] [15]. The additional carbon atom in SPDB's spacer arm does not significantly alter the overall hydrophobic character of the molecule.
Sulfo-SPDB represents a water-soluble derivative designed to overcome the solubility limitations of SPDB [19] [20] [21] [22] [23]. This compound incorporates a sulfonic acid functional group, dramatically altering solubility properties while maintaining the essential crosslinking chemistry [21] [22]. Sulfo-SPDB possesses a molecular weight of 406.5 daltons and CAS registry number 1193111-39-5 [22] [23]. The addition of the sulfonic acid group provides ionic character, enabling dissolution in aqueous buffers without organic cosolvents [21].
The enhanced aqueous solubility of Sulfo-SPDB facilitates direct addition to protein solutions, eliminating the need for organic solvent introduction [21]. This characteristic proves particularly advantageous for sensitive biological applications where organic solvents may adversely affect protein structure or function [21]. However, the increased molecular weight and ionic character may influence the pharmacokinetic properties and tissue distribution patterns when used in antibody-drug conjugate applications [20].
Comparative analysis of spacer arm lengths reveals functional implications for crosslinking applications. The four-carbon spacer of SPDB provides greater conformational flexibility compared to the three-carbon arm of SPDP [14] [15]. This increased flexibility may accommodate larger steric constraints between conjugated molecules and potentially reduce steric hindrance during bioconjugation reactions [14]. However, the extended spacer arm may also increase the hydrophobic character of conjugated products, potentially affecting solubility and aggregation propensity [24].
The reduction sensitivity of all three compounds (SPDB, SPDP, and Sulfo-SPDB) remains comparable, as they share identical pyridyldithiol chemistry [9] [10] [14]. The disulfide bonds undergo cleavage under reducing conditions with similar kinetics, releasing pyridine-2-thione as a common byproduct [9] [10]. This consistency ensures predictable behavior across the compound series in applications requiring controlled release through reductive cleavage.
Applications in antibody-drug conjugate development demonstrate the practical implications of structural differences between these linkers [1] [24] [25]. SPDB has found extensive use in maytansinoid conjugates, where the four-carbon spacer provides optimal spacing for drug release kinetics [1] [2]. The water-insoluble nature of SPDB necessitates careful formulation strategies but offers advantages in terms of conjugate stability during storage [24].
Sulfo-SPDB applications focus on systems requiring enhanced aqueous solubility and reduced aggregation propensity [20] [21]. The ionic character of this linker may provide additional stability against protein aggregation while maintaining the essential cleavable disulfide chemistry [21]. However, the increased polarity may affect membrane permeability and intracellular drug release kinetics compared to SPDB [20].
The comparative stability profiles of these three linkers under physiological conditions reveal important considerations for therapeutic applications [24] [25]. All compounds exhibit comparable succinimidyl ester hydrolysis rates, limiting the available time for bioconjugation reactions [8]. The disulfide stability remains consistent across the series, providing predictable reduction-triggered release behavior [13] [12].
Manufacturing and handling considerations differ significantly between SPDB and Sulfo-SPDB due to solubility characteristics [5] [6]. SPDB requires organic solvent handling protocols and careful moisture control during storage [5] [6]. Sulfo-SPDB simplifies handling procedures through direct aqueous dissolution but may require different storage conditions to prevent hydrolytic degradation [21].
N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) represents a critical heterobifunctional linker in antibody-drug conjugate development, with industrial synthesis requiring sophisticated chemical processes to achieve pharmaceutical-grade quality. The primary industrial synthesis pathway involves the formation of the succinimidyl ester through a multi-step process utilizing 4-(2-pyridyldithio)butanoic acid as the key intermediate [1] [2].
The standard industrial synthesis begins with the preparation of 4-(2-pyridyldithio)butanoic acid, which is achieved through the nucleophilic substitution of 4-bromobutanoic acid with 2-pyridinethiol in the presence of a suitable base [3] [4]. This reaction typically occurs under controlled atmospheric conditions to prevent oxidation of the sulfur-containing intermediates. The subsequent activation of the carboxylic acid functionality involves treatment with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [5].
Alternative industrial pathways utilize chlorosulfonic acid activation, which provides enhanced reactivity but requires more stringent temperature control due to the exothermic nature of the reaction [6]. This method involves the initial formation of an acid chloride intermediate, followed by immediate reaction with N-hydroxysuccinimide to prevent hydrolysis. The process typically achieves yields of 65-75% with purity levels exceeding 90% [1].
Triethylamine-catalyzed synthesis represents another viable industrial route, particularly favored for its higher yields of 80-90% and excellent purity profiles [7]. This method employs triethylamine as both a base and catalyst, facilitating the formation of the succinimidyl ester under mild conditions. The reaction proceeds through an anhydride intermediate, which subsequently reacts with N-hydroxysuccinimide to form the desired product [3].
The most advanced industrial synthesis incorporates N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base, which minimizes side reactions and improves product consistency [6]. This method demonstrates particular advantages in large-scale production due to its compatibility with continuous flow processes and reduced formation of impurities. The process typically operates at temperatures between 25-35°C with reaction times of 3-5 hours [8].
| Synthesis Method | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|
| Standard N-succinimidyl ester formation | 0-25 | 2-6 | 75-85 | ≥95 |
| Chlorosulfonic acid activation | 0-10 | 1-3 | 65-75 | ≥90 |
| Triethylamine catalysis | 20-40 | 4-8 | 80-90 | ≥95 |
| DIPEA-mediated coupling | 25-35 | 3-5 | 70-80 | ≥92 |
| Sulfur trioxide treatment | 0-15 | 2-4 | 60-70 | ≥88 |
Industrial production also incorporates sulfur trioxide treatment as a specialized method for direct sulfonation, particularly useful in the synthesis of sulfonated derivatives [6]. This approach requires careful temperature control and inert atmosphere conditions to prevent decomposition of the disulfide bond, which is essential for the linker's biological activity [9].
The structural modification of SPDB through derivatization strategies represents a fundamental approach to enhance its performance in antibody-drug conjugate applications. These modifications target specific molecular characteristics including solubility, stability, and release kinetics to optimize therapeutic efficacy while minimizing systemic toxicity [10].
Sulfonation modifications of SPDB represent the most clinically successful derivatization strategy, exemplified by the development of sulfo-SPDB (CAS: 1193111-39-5) [11] [12]. This modification involves the introduction of a sulfonic acid group, typically at the C-3 position of the butanoic acid chain, resulting in a significant enhancement of hydrophilicity and improved pharmacokinetic properties [13].
The sulfonation process utilizes sulfur trioxide complexes or chlorosulfonic acid as sulfonating agents, requiring precise temperature control to prevent degradation of the disulfide bond [6]. The reaction typically proceeds through an electrophilic aromatic substitution mechanism when targeting aromatic positions, or through radical mechanisms for aliphatic sulfonation [14]. The resulting sulfo-SPDB demonstrates a molecular weight increase of approximately 80 Da due to the addition of the sulfonic acid group (-SO₃H) [11].
Clinical applications of sulfo-SPDB have demonstrated superior performance in multidrug-resistant tumor models compared to non-sulfonated variants [10]. The enhanced hydrophilicity reduces efflux by multidrug resistance protein 1 (MDR1), as this transporter preferentially exports hydrophobic compounds [10]. Studies have shown that sulfo-SPDB-containing ADCs maintain potency in MDR1-expressing cell lines where conventional SPDB-based conjugates show reduced efficacy [13].
The sulfonation modification also influences the release kinetics of the conjugated payload. The electronegative sulfonate group modulates the electron density of the disulfide bond, affecting its susceptibility to reductive cleavage in the glutathione-rich cytoplasmic environment [15]. This results in more controlled drug release profiles, with half-lives typically ranging from 2-6 hours in physiological conditions [16].
Steric hindrance engineering represents an innovative approach to modulate the stability and release characteristics of SPDB derivatives through strategic introduction of bulky substituents around the disulfide bond [17] [18]. This strategy exploits the principle that sterically hindered disulfide bonds demonstrate enhanced stability against premature cleavage in plasma while maintaining susceptibility to intracellular reduction [19].
The engineering process involves the systematic introduction of methyl, ethyl, or other alkyl groups at strategic positions adjacent to the disulfide linkage [17]. These modifications create spatial constraints that prevent approach of reducing agents while preserving the essential chemical reactivity required for intracellular drug release. The most successful implementations involve geminal substitution patterns that maximize steric protection without completely blocking access to the disulfide bond [20].
Computational modeling studies have demonstrated that steric hindrance modifications can increase the activation energy for disulfide bond cleavage by 15-25 kJ/mol, corresponding to half-life extensions of 3-10 fold in plasma conditions [21]. However, these modifications must be carefully balanced to ensure that intracellular reduction remains efficient, typically requiring glutathione concentrations of 5-10 mM for effective payload release [15].
Advanced steric hindrance engineering incorporates dynamic modeling to predict optimal substituent patterns [17]. These approaches utilize molecular dynamics simulations to evaluate the conformational flexibility of modified linkers and their interaction with reducing agents under different pH and ionic strength conditions [21]. The resulting designs demonstrate enhanced plasma stability while maintaining rapid intracellular release kinetics [10].
Experimental validation of sterically hindered SPDB derivatives has shown significant improvements in therapeutic index, with some variants demonstrating 2-3 fold increases in maximum tolerated dose compared to unmodified linkers [18]. These improvements correlate directly with reduced systemic exposure to active payloads due to enhanced plasma stability [16].
| Derivatization Strategy | Molecular Weight Change | Solubility Enhancement | Stability Improvement | Clinical Application |
|---|---|---|---|---|
| Sulfonation with sulfo-SPDB | +80 Da (SO₃H group) | Significant | Enhanced | Approved (multiple ADCs) |
| Steric hindrance modification | Variable | Moderate | Enhanced | Investigational |
| Hydrophilic spacer incorporation | +44-200 Da | High | Moderate | Investigational |
| Dimethylamine substitution | +43 Da | Moderate | Moderate | Investigational |
| Polyethylene glycol conjugation | +176-880 Da | High | Enhanced | Investigational |
| Maleimide functionalization | +97 Da | Moderate | Moderate | Approved |
| Carbonate linkage modification | +60 Da | Low | Enhanced | Investigational |
| Disulfide bond optimization | Minimal | Minimal | Optimized | Approved |
The production of pharmaceutical-grade SPDB requires implementation of comprehensive quality control parameters that ensure batch-to-batch consistency, chemical purity, and biological activity [8] [22]. These parameters encompass chemical characterization, physical properties, impurity profiling, and functional assessment to meet stringent regulatory requirements for drug substance manufacturing [23] [24].
Primary chemical characterization involves molecular weight confirmation through high-resolution mass spectrometry, with acceptance criteria requiring molecular weight accuracy within ±0.1 Da of the theoretical value (326.39 g/mol) [4]. Structural integrity assessment utilizes nuclear magnetic resonance spectroscopy (NMR) to confirm the presence of characteristic functional groups including the succinimidyl ester carbonyl signals and the pyridine-disulfide linkage [3].
Purity determination employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm, establishing a minimum purity threshold of 95.0% by area normalization [1] [2]. The chromatographic method utilizes a reverse-phase column with gradient elution to achieve baseline separation of SPDB from potential impurities including unreacted starting materials, hydrolysis products, and oxidation derivatives [25].
Water content determination through Karl Fischer titration ensures compliance with the specification limit of ≤0.5% to prevent hydrolysis of the succinimidyl ester functionality during storage [3]. Residual solvent analysis by gas chromatography-mass spectrometry (GC-MS) verifies compliance with ICH Q3C guidelines, with individual solvent limits typically set at ≤0.1% for Class 2 solvents [24].
Heavy metal analysis utilizing inductively coupled plasma mass spectrometry (ICP-MS) ensures total heavy metal content remains below 10 ppm, with specific limits for lead (≤5 ppm), mercury (≤3 ppm), and arsenic (≤1.5 ppm) [26]. These limits reflect the stringent requirements for pharmaceutical excipients intended for parenteral administration [27].
Bioactivity assessment involves functional conjugation assays using model antibodies to confirm the reactivity of both the succinimidyl ester and disulfide functionalities [8]. These assays typically employ trastuzumab or rituximab as model substrates, with successful conjugation confirmed by mass spectrometry analysis of the resulting ADC intermediates [15].
Stability testing under accelerated conditions (40°C, 75% relative humidity) for 6 months provides predictive data for room temperature storage, with acceptance criteria requiring <5% degradation of the active ingredient [28]. Long-term stability studies at recommended storage conditions (-20°C) demonstrate product shelf-life, typically establishing 24-month expiration dating [23].
| Parameter | Specification | Test Method | Acceptance Criteria |
|---|---|---|---|
| Molecular Weight | 326.39 g/mol | Mass Spectrometry | 326.39 ± 0.1 g/mol |
| Appearance | White to off-white solid | Visual inspection | Pass |
| Purity (HPLC) | ≥95.0% | HPLC-UV | ≥95.0% |
| Water Content | ≤0.5% | Karl Fischer titration | ≤0.5% |
| Residual Solvents | ≤0.1% | GC-MS | Each solvent ≤0.1% |
| Heavy Metals | ≤10 ppm | ICP-MS | ≤10 ppm total |
| pH (1% solution) | 6.5-8.0 | pH meter | 6.5-8.0 |
| Solubility (DMSO) | ≥100 mg/mL | Gravimetric analysis | ≥100 mg/mL |
| Storage Stability (-20°C) | ≥24 months | Stability chamber monitoring | No significant degradation |
| Bioactivity (ADC formation) | Confirmed by conjugation assay | Functional bioassay | Pass |
| Disulfide Bond Integrity | Confirmed by MS analysis | LC-MS/MS | Pass |
Advanced quality control protocols incorporate real-time monitoring systems that track critical process parameters during synthesis, including temperature profiles, pH fluctuations, and reaction kinetics [8]. These systems enable immediate detection of process deviations and implementation of corrective actions to maintain product quality [22].
Environmental monitoring programs ensure that manufacturing facilities maintain appropriate conditions for SPDB production, including temperature and humidity control, air quality monitoring, and microbial contamination assessment [27]. These programs typically employ continuous monitoring systems with automated alerts for out-of-specification conditions [29].
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